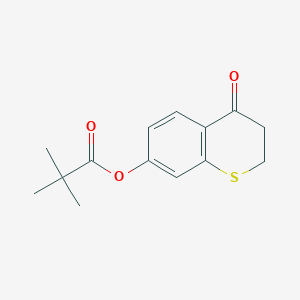
4-Oxothiochroman-7-yl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxothiochroman-7-yl pivalate is a chemical compound with the molecular formula C14H16O3S and a molecular weight of 264.34 g/mol It is known for its unique structure, which includes a thiochroman ring system and a pivalate ester group
準備方法
The synthesis of 4-Oxothiochroman-7-yl pivalate typically involves the esterification of 4-oxothiochroman-7-ol with pivalic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, with common reagents including pivaloyl chloride and a base such as pyridine . Industrial production methods may involve bulk synthesis techniques, ensuring high yields and purity of the final product .
化学反応の分析
4-Oxothiochroman-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
科学的研究の応用
4-Oxothiochroman-7-yl pivalate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Oxothiochroman-7-yl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiochroman ring system allows it to bind to active sites, modulating the activity of enzymes involved in oxidative stress and inflammatory pathways . This interaction can lead to changes in cellular processes, ultimately exerting its effects on biological systems.
類似化合物との比較
4-Oxothiochroman-7-yl pivalate can be compared to other thiochroman derivatives and pivalate esters. Similar compounds include:
4-Oxothiochroman-7-yl acetate: This compound has an acetate ester group instead of a pivalate ester, leading to differences in reactivity and stability.
4-Oxothiochroman-7-yl benzoate:
Thiochroman-4-one: This compound lacks the ester group, making it a simpler structure with different reactivity and applications.
This compound stands out due to its unique combination of the thiochroman ring and pivalate ester, offering distinct advantages in terms of stability and reactivity.
生物活性
4-Oxothiochroman-7-yl pivalate is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics:
- Molecular Formula: C13H16O3S
- Molecular Weight: 252.33 g/mol
- IUPAC Name: this compound
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit:
- Inhibition of Enzymatic Activity: It can modulate the activity of certain enzymes involved in metabolic pathways.
- Receptor Binding: Potential interactions with specific receptors may alter physiological responses.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.
Anticancer Activity
Preliminary investigations have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.
Case Study 2: Cancer Cell Line Study
A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its role in triggering programmed cell death.
Toxicity and Safety Profile
While the compound shows promising biological activities, it is essential to evaluate its safety profile. Toxicological studies are necessary to determine any adverse effects at therapeutic doses.
特性
分子式 |
C14H16O3S |
|---|---|
分子量 |
264.34 g/mol |
IUPAC名 |
(4-oxo-2,3-dihydrothiochromen-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O3S/c1-14(2,3)13(16)17-9-4-5-10-11(15)6-7-18-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
BJZBIEWEAJVQTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















